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molecular formula C8H9N5O B8413875 6-azido-N,N-dimethylnicotinamide

6-azido-N,N-dimethylnicotinamide

Cat. No. B8413875
M. Wt: 191.19 g/mol
InChI Key: UFYIKAKKMPJZGO-UHFFFAOYSA-N
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Patent
US08889682B2

Procedure details

In a 500 mL round-bottomed flask, 6-chloro-N,N-dimethylnicotinamide (8.15 g, 44.1 mmol) was combined with DMF (50.0 ml) to give a brown solution. Sodium azide (3.44 g, 53.0 mmol) was added and the reaction mixture was heated to 120° C. and stirred for 60 h. The reaction mixture was diluted with 100 mL H2O and extracted with EtOAc (2×200 mL). The organic layers were combined, washed with H2O (1×50 mL), sat NaCl (1×100 mL), dried over Na2SO4 and concentrated in vacuo to a yellow oil. MeOH was added and the entire mixture solidified upon concentration. The crude product was dried under vacuum overnight. The pasty solid was recrystallized from EtOAc/Hex. The solid was filtered and washed with a minimal amount of hexane. The white powder was dried under vacuum at 45° C. for 3 hrs to give 2.23 g (26%) of the title compound. 1H NMR (300 MHz, CHLOROFORM-d) δ: 8.95 (s, 1H), 8.09 (d, J=9.1 Hz, 1H), 7.75 (dd, J=9.1, 1.5 Hz, 1H), 3.15 (br. s., 6H).
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]([CH3:10])[CH3:9])=[O:7])=[CH:4][N:3]=1.CN(C=O)C.[N-:18]=[N+:19]=[N-:20].[Na+]>O>[N:18]([C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]([CH3:10])[CH3:9])=[O:7])=[CH:4][N:3]=1)=[N+:19]=[N-:20] |f:2.3|

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)N(C)C)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.44 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
washed with H2O (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil
ADDITION
Type
ADDITION
Details
MeOH was added
CONCENTRATION
Type
CONCENTRATION
Details
the entire mixture solidified upon concentration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The pasty solid was recrystallized from EtOAc/Hex
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with a minimal amount of hexane
CUSTOM
Type
CUSTOM
Details
The white powder was dried under vacuum at 45° C. for 3 hrs
Duration
3 h

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=NC=C(C(=O)N(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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